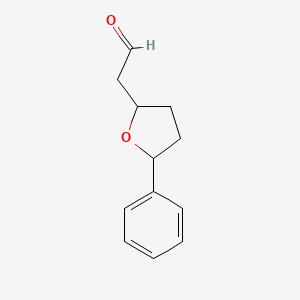
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is an organic compound that features a tetrahydrofuran ring substituted with a phenyl group and an acetaldehyde moiety. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydrofuran, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and oxidizing agents like pyridinium chlorochromate or manganese dioxide for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or platinum may be employed to enhance reaction rates and selectivity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: 2-(5-Phenyltetrahydrofuran-2-yl)acetic acid.
Reduction: 2-(5-Phenyltetrahydrofuran-2-yl)ethanol.
Substitution: Brominated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetaldehyde: An aldehyde with a similar structure but lacking the tetrahydrofuran ring.
2-Phenylethanal: Another aldehyde with a phenyl group but a different carbon backbone
Uniqueness
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is unique due to the presence of both a tetrahydrofuran ring and a phenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other aldehydes, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(5-phenyloxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O2/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 |
InChI-Schlüssel |
CLRQHNPZVHSKRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1CC=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



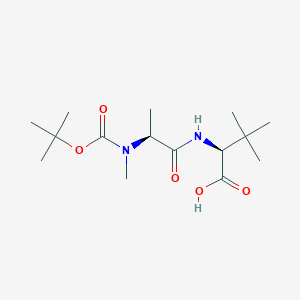
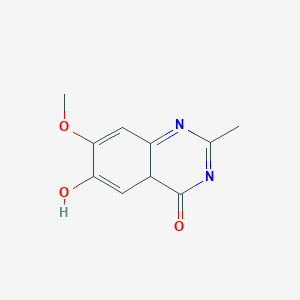
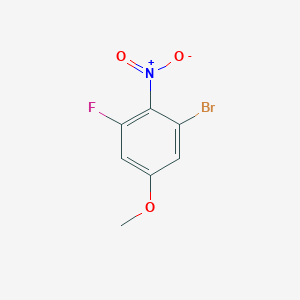


![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)
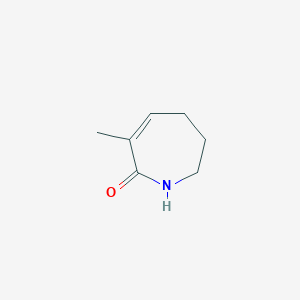

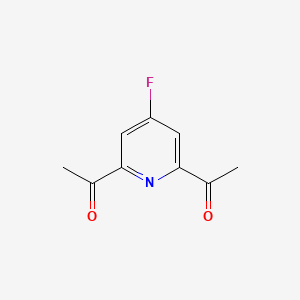

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)


